
1-(3,5-Difluorophenyl)cyclobutanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)cyclobutanemethanamine typically involves the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene, followed by amination with aqueous or anhydrous ammonia . This method yields 3,5-difluoroaniline, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach involves large-scale fluorination and amination processes similar to those used in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Difluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)cyclobutanemethanamine is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 1-(3,5-Difluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. For example, it may act on certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Difluorophenyl)cyclobutanemethanamine
- 1-(3,4-Difluorophenyl)cyclobutanemethanamine
Comparison
1-(3,5-Difluorophenyl)cyclobutanemethanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions compared to other difluorophenyl derivatives.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
[1-(3,5-difluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3,7,14H2 |
Clé InChI |
SJOAGQZEDHPZOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)

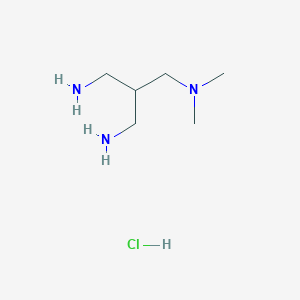
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)
![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729617.png)
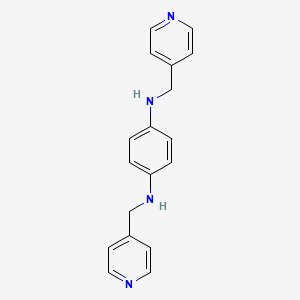
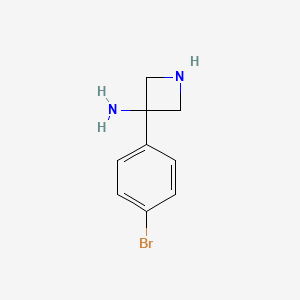
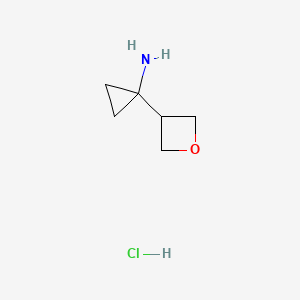
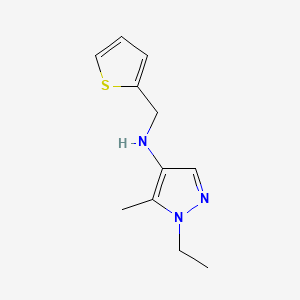
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
